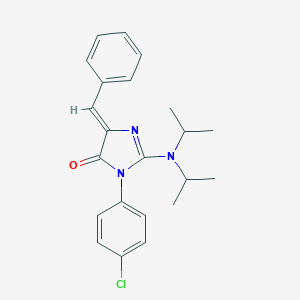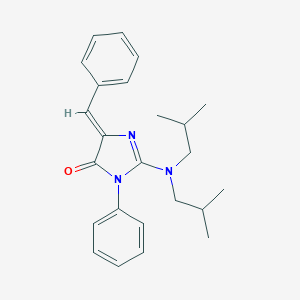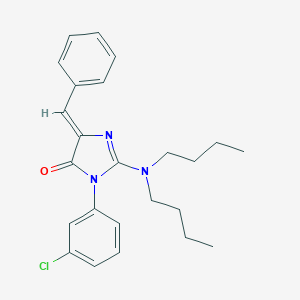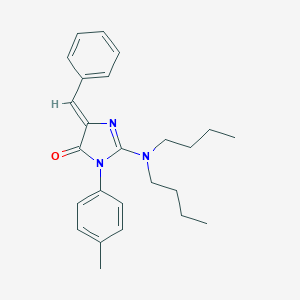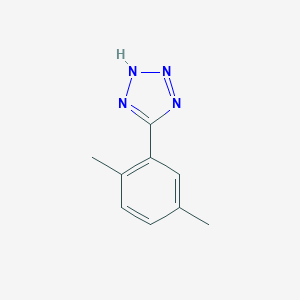
5-(2,5-dimethylphenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethylphenyl)-2H-tetrazole, also known as DMTZ, is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethylphenyl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In microbial infections, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In microbial infections, this compound has been shown to inhibit the growth and replication of various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethylphenyl)-2H-tetrazole has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the research on 5-(2,5-dimethylphenyl)-2H-tetrazole, including the development of novel this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with unique properties, and the investigation of the mechanism of action of this compound in various biological processes. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in various applications.
In conclusion, this compound is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel drugs, materials, and technologies that can benefit society.
Métodos De Síntesis
The synthesis of 5-(2,5-dimethylphenyl)-2H-tetrazole can be achieved through several methods, including the reaction of 2,5-dimethylphenylhydrazine with sodium azide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with nitrous acid, followed by the reaction with sodium azide. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
5-(2,5-dimethylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In explosives, this compound has been used as a component of high-energy materials due to its high energy content and stability.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
5-(2,5-dimethylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
Clave InChI |
GVQNHMLQGANEEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
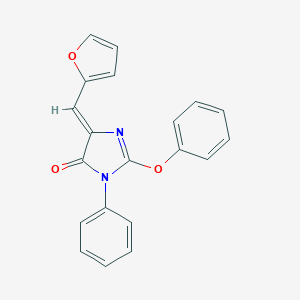

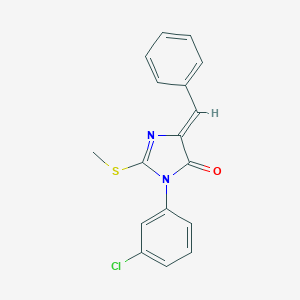
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)

